Hafnium(IV) Trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

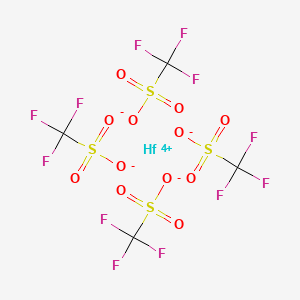

Hafnium(IV) Trifluoromethanesulfonate, also known as Hafnium Trifluoromethanesulfonate or Hafnium (IV) triflate, is a chemical compound with the formula Hf(OSO2CF3)4 . This compound is used as a catalyst in various chemical reactions .

Target of Action

The primary target of this compound is the reactants in the chemical reactions it catalyzes. As a Lewis acid, it interacts with electron-rich species, facilitating various types of reactions .

Mode of Action

This compound acts as a strong Lewis acid due to the strong electron-withdrawing nature of the four triflate groups . This makes it an effective catalyst for electrophilic aromatic substitution and nucleophilic substitution reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways, including the Friedel-Crafts acylation or alkylation reactions . These reactions are important synthetic methodologies to introduce carbonyl or alkyl groups onto aromatic compounds .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products. For example, it has been used to catalyze the Friedel-Crafts acylation, achieving excellent yield between arenes and acid anhydrides .

Analyse Biochimique

. .

Biochemical Properties

Hafnium(IV) Trifluoromethanesulfonate is a stronger Lewis acid than its typical precursor hafnium tetrachloride . It is used as a catalyst in electrophilic aromatic substitution and nucleophilic substitution reactions

Molecular Mechanism

This compound acts as a catalyst in various chemical reactions . Its mechanism of action involves the strong electron-withdrawing nature of the four triflate groups, which makes it a great Lewis acid

Méthodes De Préparation

Hafnium(IV) trifluoromethanesulfonate was first synthesized by the Kobayashi group in 1995. The synthesis involves the reaction of hafnium tetrachloride with trifluoromethanesulfonic acid . The reaction conditions are typically mild, and the product is obtained as a stable solid. The compound is commercially available and can be synthesized on an industrial scale using similar methods .

Analyse Des Réactions Chimiques

Hafnium(IV) trifluoromethanesulfonate is a versatile catalyst that participates in various types of chemical reactions, including:

Electrophilic Substitution Reactions:

Aminomethylation Reactions: It is used in the aminomethylation of electron-rich aromatics with N-silyl-N,O-acetals.

Prins-Type Cyclization Reactions: It catalyzes the cyclization of compounds to form cyclic ethers.

Polycondensation Reactions: It is involved in the direct polycondensation of lactic acid.

Common reagents used in these reactions include acid anhydrides, alkyl chlorides, and N-silyl-N,O-acetals. The major products formed are typically substituted aromatic compounds, cyclic ethers, and polyesters .

Applications De Recherche Scientifique

Hafnium(IV) trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions and aminomethylation reactions

Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a catalyst in the synthesis of biologically active compounds is significant.

Comparaison Avec Des Composés Similaires

Hafnium(IV) trifluoromethanesulfonate is often compared with other metal triflates such as:

- Titanium(IV) trifluoromethanesulfonate

- Zirconium(IV) trifluoromethanesulfonate

- Scandium(III) trifluoromethanesulfonate

Among these, this compound is noted for its stronger Lewis acidity and greater catalytic efficiency in certain reactions . Its unique combination of stability and reactivity makes it a preferred choice in many synthetic applications .

Propriétés

Numéro CAS |

161337-67-3 |

|---|---|

Formule moléculaire |

C4F12HfO12S4-4 |

Poids moléculaire |

774.8 g/mol |

Nom IUPAC |

hafnium;trifluoromethanesulfonate |

InChI |

InChI=1S/4CHF3O3S.Hf/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/p-4 |

Clé InChI |

RRLMUTYDJNTJIU-UHFFFAOYSA-J |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf+4] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)

![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)

![2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide](/img/structure/B3020429.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3020432.png)

![2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3020434.png)